molecular formula C11H18ClN5O2S B10949139 2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No.: B10949139
M. Wt: 319.81 g/mol
InChI Key: XTTCDYBVVJHEMR-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide: is a complex organic compound that features a pyrazole ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Acylation: The chlorinated pyrazole is acylated with propanoyl chloride under basic conditions to form the 3-(4-chloro-1H-pyrazol-1-yl)propanoyl intermediate.

    Thiosemicarbazide Formation: The intermediate is then reacted with thiosemicarbazide to form the hydrazinecarbothioamide moiety.

    Methoxypropyl Substitution: Finally, the compound is alkylated with 3-methoxypropyl bromide to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially yielding hydrazine derivatives or alcohols.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • 3-Chloro-1H-pyrazole

Uniqueness

Compared to similar compounds, 2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is unique due to its combination of a chlorinated pyrazole ring with a hydrazinecarbothioamide moiety. This structure provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H18ClN5O2S

Molecular Weight

319.81 g/mol

IUPAC Name

1-[3-(4-chloropyrazol-1-yl)propanoylamino]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C11H18ClN5O2S/c1-19-6-2-4-13-11(20)16-15-10(18)3-5-17-8-9(12)7-14-17/h7-8H,2-6H2,1H3,(H,15,18)(H2,13,16,20)

InChI Key

XTTCDYBVVJHEMR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NNC(=O)CCN1C=C(C=N1)Cl

Origin of Product

United States

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